

1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid and its analogs

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Compound of Interest

Compound Name: 1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid

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An In-depth Technical Guide to **1H-Pyrazolo[4,3-c]pyridine-3-carboxylic Acid** and its Analogs for Drug Discovery Professionals

Foreword: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across diverse therapeutic targets, earning the designation of "privileged scaffolds." The 1H-pyrazolo[4,3-c]pyridine core is a compelling example of such a structure. This fused heterocyclic system, an isomer of the more extensively studied pyrazolo[3,4-b]pyridine, offers a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and aromatic surfaces. This guide provides a senior application scientist's perspective on the synthesis, biological significance, and therapeutic applications of **1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid** and its derivatives, designed for researchers and professionals engaged in drug development.

Core Molecular Architecture and Physicochemical Properties

The foundational molecule, **1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid**, serves as a critical starting point for synthetic elaboration. Its rigid bicyclic structure provides a well-defined orientation for appended functional groups, a crucial attribute for achieving specific and high-affinity interactions with biological targets.

Caption: Chemical structure of the core scaffold.

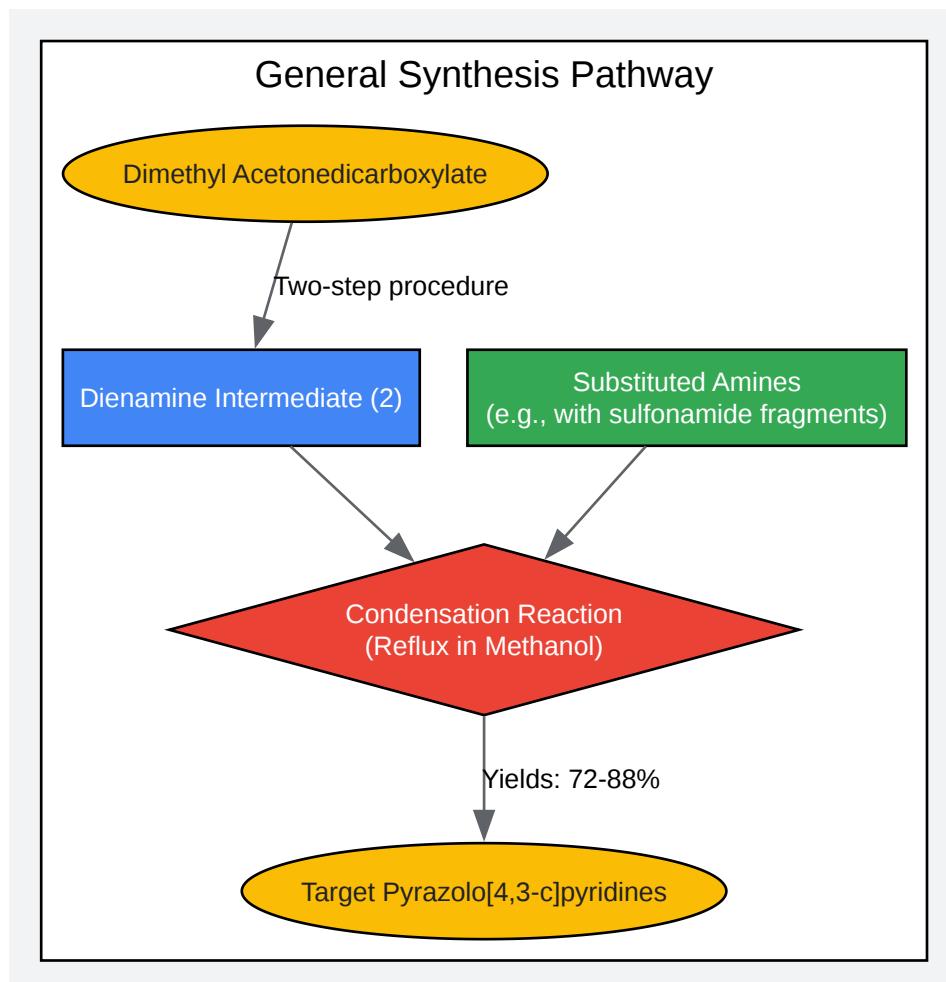
A summary of its key computed properties provides a baseline for understanding its behavior in chemical and biological systems.

Property	Value	Source
Molecular Formula	C ₇ H ₅ N ₃ O ₂	PubChem[1]
Molecular Weight	163.13 g/mol	PubChem[1]
IUPAC Name	1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid	PubChem[1]
SMILES	C1=CN=CC2=C1NN=C2C(=O)O	PubChem[1]
InChIKey	JEFULTKTESMWLS-UHFFFAOYSA-N	PubChem[1]
CAS Number	932702-11-9	PubChem[1]

Synthetic Strategies: Building the Core

The construction of the pyrazolo[4,3-c]pyridine ring system is a critical step that dictates the feasibility and efficiency of analog synthesis. Several strategies have been developed, often leveraging readily available pyridine or pyrazole precursors.

A prevalent and effective method involves the condensation of a dienamine intermediate with various amines that contain a sulfonamide fragment. This approach is particularly valuable for creating libraries of analogs with diverse substituents.[2]



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Caption: Generalized workflow for pyrazolo[4,3-c]pyridine synthesis.

Another patented method highlights the preparation of the ethyl ester of this acid, which is a key intermediate for various kinase inhibitors. This process utilizes a specific intermediate reacted with sodium nitrite under acidic conditions, noted for its mild reaction conditions and high yield.^[3]

Representative Protocol: Synthesis of Pyrazolo[4,3-c]pyridine Sulfonamides[2]

This protocol outlines the synthesis based on the condensation of a dienamine precursor.

- Preparation of Dienamine (2): The starting compound, dienamine 2, is synthesized from dimethyl acetonedicarboxylate following established two-step literature procedures.

- Condensation Reaction:
 - To a solution of dienamine 2 in methanol, add an equimolar amount of the desired amine containing a sulfonamide fragment.
 - Heat the reaction mixture to reflux for 1 hour. The progress can be monitored by Thin-Layer Chromatography (TLC).
 - Causality: Refluxing in methanol provides the necessary thermal energy to drive the condensation and subsequent cyclization, while methanol serves as a polar protic solvent that can facilitate the proton transfer steps involved in the mechanism.
- Isolation and Purification:
 - Upon completion, cool the reaction mixture to room temperature.
 - The target product often precipitates out of the solution and can be collected by filtration.
 - If the product remains dissolved, the solvent is removed under reduced pressure. The resulting residue is then purified by column chromatography on silica gel.
 - Trustworthiness: This self-validating system relies on TLC to ensure the complete consumption of starting materials before proceeding to isolation, minimizing impurities in the final product. The identity and purity are then confirmed using spectroscopic methods (NMR, MS) and elemental analysis.

Biological Activity and Key Therapeutic Targets

Analogs of the pyrazolopyridine scaffold have demonstrated significant activity against a range of compelling drug targets. The specific [4,3-c] isomer has shown promise in targeting protein-protein interactions and enzymes crucial for pathogen survival and cancer metabolism.

Inhibition of PEX14–PEX5 Protein-Protein Interaction (PPI)

A groundbreaking application for this scaffold is the inhibition of the PEX14–PEX5 protein-protein interaction, which is essential for protein import into glycosomes in trypanosomatid

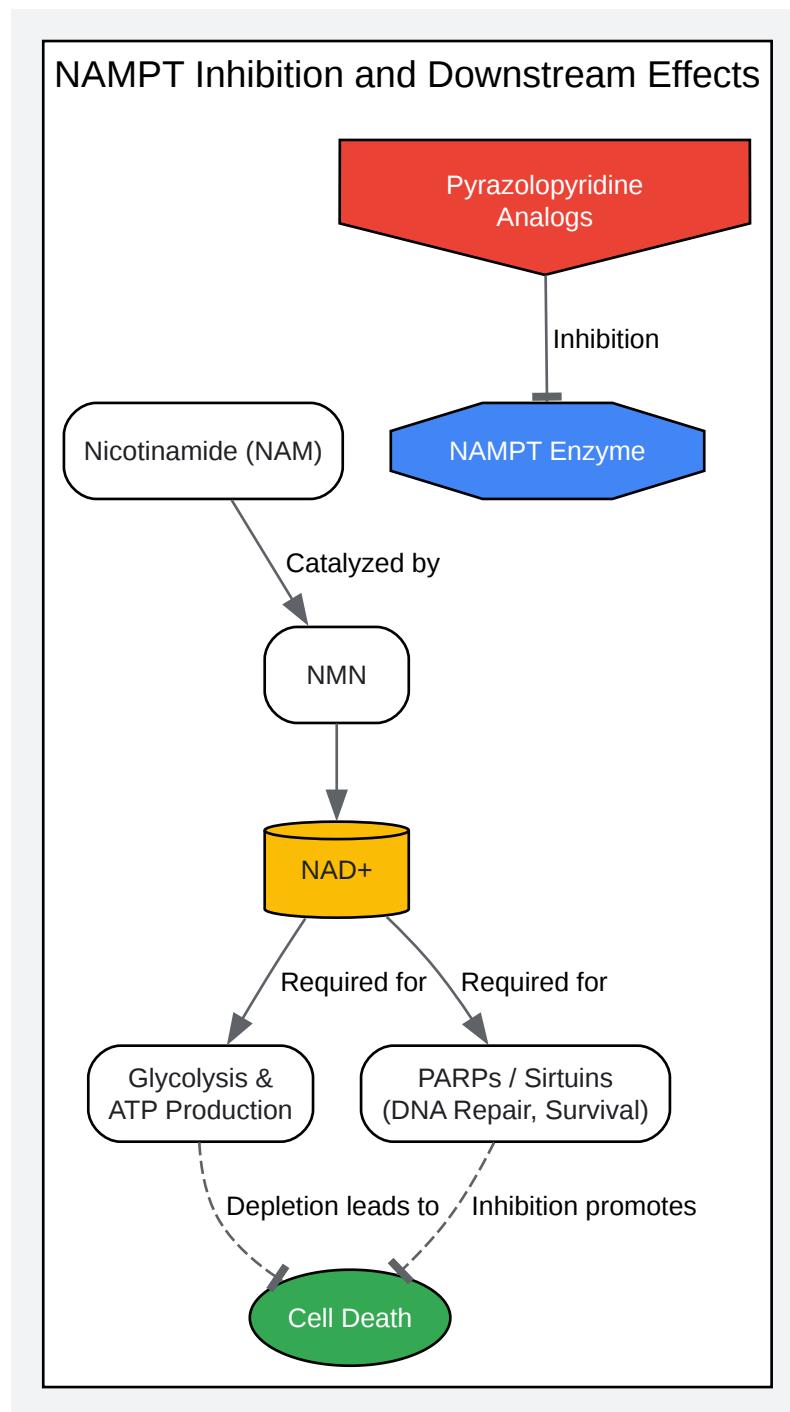
parasites, the causative agents of diseases like sleeping sickness and Chagas disease.[\[4\]](#)

- Mechanism: Pyrazolo[4,3-c]pyridine derivatives function as the first-in-class small molecule inhibitors of this PPI. By binding to the PEX14 protein, they disrupt the import of essential metabolic enzymes into the glycosome, leading to parasite death.[\[4\]](#)
- Structure-Activity Relationship (SAR): Structure-based drug design has been pivotal. Docking studies revealed that the pyrazolo[4,3-c]pyridine core forms favorable π – π stacking interactions with key phenylalanine residues (Phe17 and Phe34) in the PEX14 binding pocket.[\[4\]](#) Merging features from two initial hits into a hybrid molecule led to a compound with superior activity, demonstrating the scaffold's tunability.[\[4\]](#)

Inhibition of Nicotinamide Phosphoribosyltransferase (NAMPT)

While many potent NAMPT inhibitors feature the isomeric 1H-pyrazolo[3,4-b]pyridine core, the principles of their action are highly relevant and informative for the design of [4,3-c] analogs.[\[5\]](#) [\[6\]](#) NAMPT is the rate-limiting enzyme in the primary NAD⁺ salvage pathway in mammals, which is frequently upregulated in cancer cells to meet their high metabolic demands.[\[6\]](#)[\[7\]](#)

- Mechanism of Action: Inhibition of NAMPT leads to a rapid depletion of the essential co-enzyme NAD⁺. This cripples cellular metabolism by shutting down glycolysis, the TCA cycle, and ATP generation.[\[7\]](#) The resulting energy crisis induces cancer cell death. NAD⁺ depletion also indirectly inhibits NAD⁺-dependent enzymes like PARPs and sirtuins, which are involved in DNA repair and cell survival.[\[7\]](#)

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Caption: The central role of NAMPT in NAD⁺ synthesis and its inhibition.

- Therapeutic Potential: The dependence of many tumors on this pathway makes NAMPT a highly attractive oncology target. Representative compounds have shown nanomolar

antiproliferation activities against human tumor cell lines and encouraging in vivo efficacy in mouse xenograft models.[5]

Carbonic Anhydrase (CA) Inhibition

Derivatization of the pyrazolo[4,3-c]pyridine scaffold into sulfonamides has yielded potent inhibitors of carbonic anhydrases.[2] These enzymes are involved in a multitude of physiological processes, and their inhibition has therapeutic applications in areas like glaucoma, epilepsy, and cancer.

- SAR Insights:** SAR studies revealed that the nature of the linker between the pyrazolopyridine core and the benzenesulfonamide moiety is crucial for activity against specific human CA (hCA) isoforms. For instance, an N-methylpropionamide linker was found to be favorable for hCA I inhibitory activity. Several compounds in this series displayed higher potency against certain isoforms than the standard reference drug, acetazolamide (AAZ).[2]

Summary of Biological Activity for Key Analogs

The versatility of the pyrazolopyridine scaffold is evident in the diverse activities of its analogs.

Scaffold/Analog Type	Target	Activity/Potency	Therapeutic Area	Reference
Pyrazolo[4,3-c]pyridine derivative	PEX14-PEX5 PPI	EC ₅₀ = 265 μM	Infectious Disease (Trypanosomiasis)	J. Med. Chem.[4]
Pyrazolo[3,4-b]pyridine amide	Human NAMPT	IC ₅₀ = 6.1 nM	Oncology	ResearchGate[6]
Pyrazolo[4,3-c]pyridine sulfonamide	Carbonic Anhydrase I (hCA I)	K _i values lower than reference drug (AAZ)	Multiple (e.g., Glaucoma)	MDPI[2]
Pyrazolo[4,3-b]pyridine amine	mGlu4 Receptor	Potent Positive Allosteric Modulator (PAM)	Neurology (Parkinson's Disease)	ACS Chem. Neurosci.[8]

Conclusion for the Modern Drug Developer

The **1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid** core and its related isomers represent a validated and highly adaptable scaffold for modern drug discovery. Its synthetic tractability allows for the creation of diverse chemical libraries, while its inherent structural features enable potent and specific interactions with a range of challenging targets, from enzyme active sites to protein-protein interfaces. For research teams, this scaffold is not merely a starting point but a strategic asset, offering a proven foundation for developing next-generation therapeutics in oncology, infectious disease, and beyond.

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